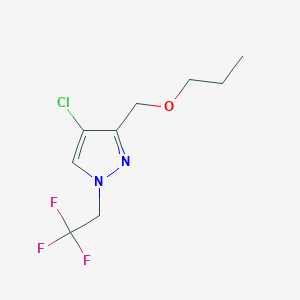
4-chloro-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes and its potential to modulate specific biological pathways. In
Scientific Research Applications
4-chloro-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been extensively studied for its potential applications in scientific research. One of the primary areas of interest for this compound is its ability to act as an inhibitor of certain enzymes. Specifically, this compound has been shown to inhibit the activity of the enzyme diacylglycerol kinase (DGK), which plays a critical role in regulating cellular signaling pathways. By inhibiting DGK activity, this compound has the potential to modulate specific biological pathways and may have therapeutic applications in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-chloro-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its ability to inhibit the activity of specific enzymes, such as DGK. DGK is an enzyme that plays a critical role in regulating cellular signaling pathways, and its inhibition can lead to changes in cellular behavior and function. In addition to its effects on DGK, this compound may also modulate other biological pathways, although further research is needed to fully understand its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. As an inhibitor of DGK, this compound has the potential to modulate specific cellular signaling pathways and may have therapeutic applications in the treatment of various diseases. In addition, this compound may have other effects on cellular behavior and function, although further research is needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 4-chloro-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole in lab experiments is its ability to act as a potent inhibitor of certain enzymes. This compound has been shown to be effective in inhibiting the activity of DGK, which may have therapeutic applications in the treatment of various diseases. However, there are also limitations to using this compound in lab experiments, including its complex synthesis method and potential toxicity at high concentrations.
Future Directions
There are many potential future directions for research on 4-chloro-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. One area of interest is its potential therapeutic applications in the treatment of various diseases. Further research is needed to fully understand the mechanisms of action of this compound and its effects on cellular behavior and function. In addition, there may be opportunities to modify the structure of this compound to enhance its potency and selectivity as an inhibitor of specific enzymes. Overall, the potential applications of this compound in scientific research are vast and varied, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of 4-chloro-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a complex process that involves multiple steps. One common method for synthesizing this compound involves the reaction of 4-chloro-3-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazole with propylene oxide and sodium hydroxide. This reaction results in the formation of this compound, which can then be purified and isolated for use in scientific research.
Properties
IUPAC Name |
4-chloro-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClF3N2O/c1-2-3-16-5-8-7(10)4-15(14-8)6-9(11,12)13/h4H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKDCJOMHVRIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1Cl)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
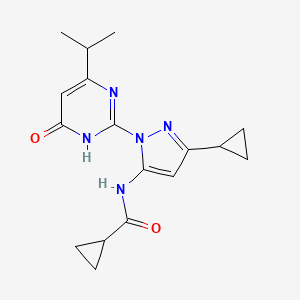
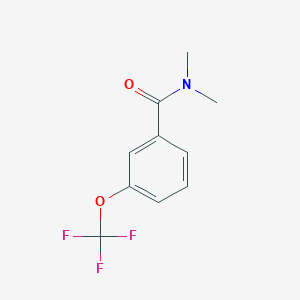
![5-[(3-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B3006755.png)
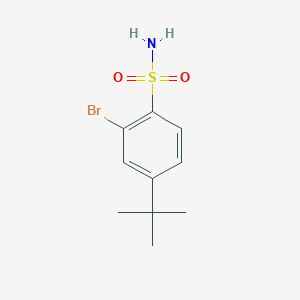
![2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3006757.png)
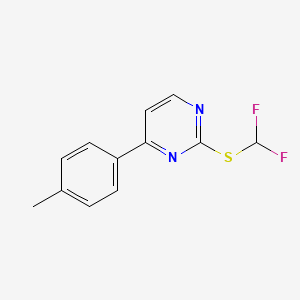
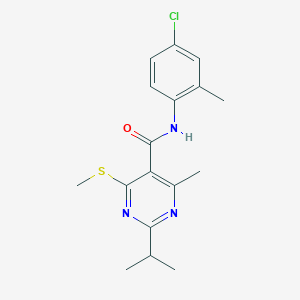

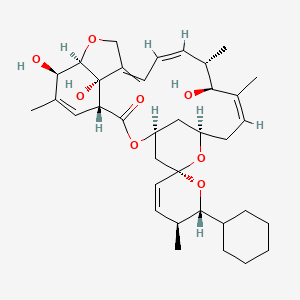
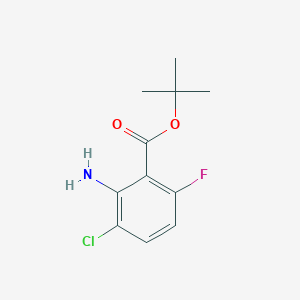
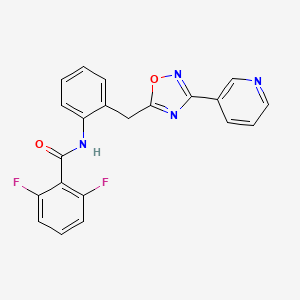
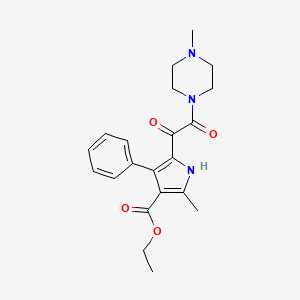
![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B3006772.png)
![2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/no-structure.png)
